molecular formula C9H9NS B13677416 5-Methylbenzo[b]thiophen-2-amine

5-Methylbenzo[b]thiophen-2-amine

Cat. No.: B13677416
M. Wt: 163.24 g/mol
InChI Key: JMWIBCNZKXPDJZ-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring and an amine group at the 2-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Methylbenzo[b]thiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the amine group at the 2-position makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,10H2,1H3

InChI Key

JMWIBCNZKXPDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)N

Origin of Product

United States

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